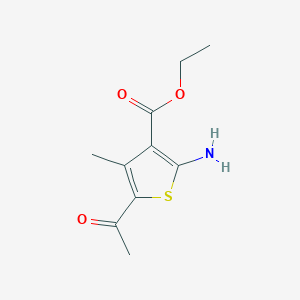

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

Descripción

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate (CAS: 57773-41-8) is a substituted 2-aminothiophene derivative synthesized via the Gewald reaction, a multicomponent condensation involving ethyl cyanoacetate, acetylacetone, elemental sulfur, and a catalytic base (e.g., diethylamine or triethylamine) . This method, pioneered by Gewald et al. (1966), is widely used for synthesizing 2-aminothiophenes due to its efficiency and scalability .

The compound crystallizes in a monoclinic P21/n space group (a = 7.5397(3) Å, b = 8.4514(3) Å, c = 16.7058(6) Å) with intramolecular N–H⋯O hydrogen bonds stabilizing its conformation . Disorder is observed in the methyl groups, and intermolecular hydrogen bonds further consolidate the crystal packing .

Its molecular formula (C10H13NO3S, MW = 227.28) features key functional groups:

Propiedades

IUPAC Name |

ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-4-14-10(13)7-5(2)8(6(3)12)15-9(7)11/h4,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBXJRFAEPGDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344491 | |

| Record name | ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57773-41-8 | |

| Record name | ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is a derivative of thiophene, a class of heterocyclic compounds known for their wide range of therapeutic propertiesThiophene derivatives have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties.

Mode of Action

It is known that the biological activity of thiophene derivatives can be significantly affected by changing the substituents at different positions of the thiophene ring.

Biochemical Pathways

Given the wide range of biological and physiological functions exhibited by thiophene derivatives, it can be inferred that this compound may interact with multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (22829 g/mol) and its solubility in most organic solvents suggest that it may have good bioavailability.

Result of Action

Thiophene derivatives have been reported to exhibit a wide range of therapeutic properties, suggesting that this compound may have similar effects.

Análisis Bioquímico

Biochemical Properties

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives, including this compound, have been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. Additionally, this compound can modulate the activity of antimicrobial proteins, enhancing their effectiveness against pathogenic microorganisms.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives can inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis. Moreover, this compound has shown potential in reducing inflammation by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory cytokines.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing the phosphorylation of target proteins. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its biological activity for extended periods. Prolonged exposure to this compound may lead to its degradation, resulting in reduced efficacy and potential adverse effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as antimicrobial and anti-inflammatory activities. Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. The metabolites of this compound can further interact with other biomolecules, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, influencing its localization and accumulation within different cellular compartments. Additionally, binding proteins can facilitate the distribution of this compound to target tissues, enhancing its therapeutic effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity.

Actividad Biológica

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is a thiophene derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and significant biological effects, particularly in pharmacology and agrochemistry.

Synthesis and Structural Characteristics

This compound was first synthesized in 1987 through a one-pot reaction involving ethyl cyanoacetate, acetyl acetone, elemental sulfur, and diethylamine in ethanol. The molecular formula is C10H13NO3S, with a molecular weight of 227.28 g/mol. The compound features an almost planar thiophene ring stabilized by intramolecular hydrogen bonding, which enhances its reactivity and biological interactions .

Pharmacological Properties

This compound exhibits notable pharmacological activities:

- Antimicrobial Activity : Studies have indicated that this compound can act against various microbial strains. Its structural features allow it to interact effectively with biological macromolecules, enhancing its binding affinity to proteins and enzymes .

- Anti-inflammatory Effects : The compound has been identified as a potential precursor for developing anti-inflammatory agents. Its ability to form hydrogen bonds is crucial for its interaction with inflammatory pathways .

Agrochemical Applications

In the field of agrochemistry, this compound serves as an intermediate in the synthesis of several bioactive compounds. Its derivatives have shown promise in herbicidal and fungicidal applications, contributing to pest management strategies .

The biological activity of this compound can be attributed to its structural characteristics:

- Hydrogen Bonding : The presence of amino and carboxylic groups facilitates strong interactions with biological targets.

- Binding Affinity : The compound's ability to form stable complexes with enzymes or receptors enhances its therapeutic potential .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and differences between this compound and related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl thiophene-3-carboxylate | C7H8O2S | Lacks amino and acetyl groups; simpler structure |

| 5-Acetyl-2-amino-thiophene | C8H9N1O2S | Similar core structure but without carboxylic acid |

| Ethyl 2-amino-thiophene-3-carboxylate | C10H13NO4S | Contains additional functional groups enhancing reactivity |

Case Studies

Recent research has highlighted the potential of this compound in various therapeutic applications:

- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Inflammation Models : Experimental models showed that the compound reduced inflammation markers significantly, suggesting its utility in developing anti-inflammatory drugs .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate exhibits several potential pharmacological activities:

- Antimicrobial Activity : Thiophene derivatives are known for their broad-spectrum antimicrobial properties. Research indicates that compounds containing thiophene rings can inhibit the growth of various bacterial and fungal strains. This compound may exhibit similar properties due to its structural characteristics .

- Anticancer Properties : The compound's ability to interact with specific biological targets makes it a candidate for anticancer drug development. Studies suggest that thiophene derivatives can inhibit enzymes involved in cancer pathways, potentially leading to therapeutic applications in oncology .

- Anti-inflammatory Effects : There is evidence that thiophene-based compounds can modulate inflammatory responses, making them suitable for developing anti-inflammatory drugs. This compound could contribute to this field through its interactions with inflammatory mediators .

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural similarities and differences between this compound and other thiophene derivatives:

| Compound Name | Structure | Notable Features |

|---|---|---|

| This compound | Structure | Contains both thiophene and quinoline moieties |

| 5-Acetylthiophene derivatives | Structure | Commonly exhibit antimicrobial activity |

| Quinoline-based compounds | Structure | Known for antimalarial properties |

The unique combination of both thiophene and quinoline structures in this compound enhances its potential efficacy against specific biological targets compared to simpler derivatives .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of thiophene exhibited significant antimicrobial activity against resistant strains of bacteria, suggesting potential applications in treating infections .

- Cancer Research : Research highlighted the compound's ability to inhibit cancer cell proliferation in vitro, indicating its potential as an anticancer agent .

- Inflammation Modulation : Another study found that thiophene derivatives could reduce inflammatory markers in animal models, supporting their use in anti-inflammatory therapies .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiophene derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis:

Pharmacological Activity Comparison

- Anticancer Activity: The target compound’s derivative (8e) exhibited IC50 = 0.411–2.8 μM against cancer cell lines, attributed to the acetyl and amino groups enabling DNA intercalation or enzyme inhibition . In contrast, Ethyl 5-(4-chlorophenyl)-3-sulfonamide derivatives (e.g., 4a–c) showed broader antimicrobial activity but lower anticancer potency .

- Antioxidant Activity: The target compound’s derivatives (8e, 8i) demonstrated DPPH radical scavenging comparable to ascorbic acid, likely due to electron-donating amino groups . Ethyl 4-cyano derivatives (e.g., 1a) lack significant antioxidant activity, highlighting the necessity of the amino group .

Key Research Findings

- Crystallography : The target compound’s hydrogen-bonded network enhances thermal stability, making it suitable for solid-state applications .

- Fluorescence: Exhibits novel fluorescence properties, likely due to conjugation between the acetyl and thiophene rings .

- Drug Likeness : Molecular docking studies (PDB ID: 6q7a) suggest strong binding to RORγt receptors, supporting its role in anticancer drug development .

Métodos De Preparación

Gewald's Method

This method is characterized by a multicomponent condensation involving a ketone, an activated nitrile, and elemental sulfur in the presence of a base catalyst. The general reaction can be summarized as follows:

- Reagents : Ethyl cyanoacetate, acetylacetone, sulfur, and diethylamine.

- Procedure :

- A mixture of ethyl cyanoacetate (11.3 g) and acetylacetone (10.22 g) is combined with elemental sulfur (3.2 g) in absolute ethanol.

- Diethylamine (5 ml) is added to the mixture.

- The reaction is refluxed for approximately 3 hours.

- The resulting product is filtered, washed with ethanol, and recrystallized from ethanol.

Yield : Approximately 52% with a melting point of 435-437 K.

Alternative Synthesis Using Triethylamine

Another reported method involves triethylamine as a catalyst instead of diethylamine:

- Reagents : Acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine.

- Procedure :

- A mixture of acetylacetone (0.05 mol) and ethyl cyanoacetate (0.05 mol) is combined with sulfur (0.06 mol).

- Triethylamine (0.05 mol) is added dropwise while stirring at room temperature.

- The mixture is stirred at elevated temperatures (40-50°C) for about 4 hours.

- After cooling, the product is filtered and recrystallized.

Yield : Approximately 34% with a melting point of 150-152°C.

Characterization Techniques

The synthesized compound is typically characterized using various analytical techniques to confirm its structure and purity:

Elemental Analysis

Elemental analysis provides quantitative data on the composition of carbon, hydrogen, nitrogen, oxygen, and sulfur within the compound.

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is employed to elucidate the molecular structure by examining the environment of hydrogen atoms within the compound:

Infrared Spectroscopy (IR)

IR spectroscopy is used to identify functional groups based on characteristic absorption bands:

- Key Absorption Bands :

- N-H stretching at approximately 3408 cm$$^{-1}$$

- C=O stretching around 1666 cm$$^{-1}$$

Summary of Findings

The preparation methods for this compound reveal that both Gewald's method and variations using triethylamine yield this compound effectively but with different efficiencies and conditions.

| Preparation Method | Yield (%) | Melting Point (°C) | Catalyst |

|---|---|---|---|

| Gewald's Method | ~52 | 435-437 | Diethylamine |

| Alternative Synthesis | ~34 | 150-152 | Triethylamine |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via the Gewald reaction, a two-step process involving cyclization of ketones, aldehydes, or α-cyanoesters with elemental sulfur and amines. For example, ethyl acetoacetate, sulfur, and an amine precursor (e.g., 2-cyanoacetamide derivatives) are refluxed in ethanol with catalytic triethylamine, yielding the thiophene core . Optimization involves adjusting solvents (e.g., ethanol vs. 1,4-dioxane), reaction times (2–6 hours), and stoichiometric ratios of sulfur to carbonyl precursors to improve yields (72–94%) . Acidic or alkaline work-up conditions (e.g., sodium carbonate) are critical for crystallization .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

- Methodological Answer : Characterization relies on:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., acetyl, methyl, and ethyl ester groups) and IR for functional groups (C=O, NH₂) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine single-crystal structures, resolving anisotropic displacement parameters and hydrogen bonding networks .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What physicochemical properties dictate its handling and stability in laboratory settings?

- Methodological Answer : Key properties include:

- Hydrophobicity : LogP ≈ 4 (predicted), requiring organic solvents (e.g., DCM, ethanol) for dissolution .

- Thermal stability : Decomposition points >200°C, necessitating storage at 2–8°C in inert atmospheres .

- Reactivity : The amino group participates in condensation reactions (e.g., Knoevenagel), while the acetyl moiety is prone to nucleophilic attacks .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural validation?

- Methodological Answer : Discrepancies arise from polymorphism, solvent effects, or dynamic exchange in solution. Strategies include:

- Dual refinement : Use SHELXL for small-molecule X-ray data and cross-validate with density functional theory (DFT)-calculated NMR shifts .

- Variable-temperature NMR : To detect conformational flexibility in the thiophene ring or ester groups .

- Comparative crystallography : Analyze isostructural analogs (e.g., ethyl 5-acetyl-2-amino-4-phenyl derivatives) to identify systematic deviations .

Q. What computational methods support the prediction of reactivity or supramolecular packing?

- Methodological Answer :

- DFT calculations : Model electrophilic aromatic substitution (e.g., acetylation sites) and frontier molecular orbitals (HOMO-LUMO gaps) to predict reaction pathways .

- Hirshfeld surface analysis : Using CrystalExplorer or Mercury to quantify intermolecular interactions (e.g., C–H⋯O, π-stacking) from crystallographic data .

- Molecular docking : Screen interactions with biological targets (e.g., enzymes) if the compound is a pharmaceutical intermediate .

Q. How can synthetic yields be improved while minimizing byproducts in scale-up protocols?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 5 hours to 30 minutes) and improves regioselectivity .

- Flow chemistry : Continuous processing minimizes sulfur aggregation and enhances heat transfer in exothermic steps .

- Byproduct profiling : LC-MS or TLC monitors side reactions (e.g., over-acetylation) to adjust stoichiometry or add scavengers (e.g., molecular sieves) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.